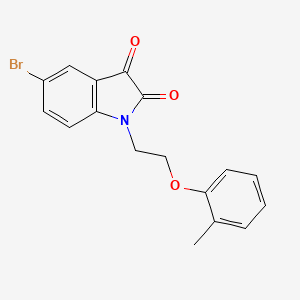
5-Bromo-1-(2-(o-tolyloxy)ethyl)indoline-2,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-1-(2-(o-tolyloxy)ethyl)indoline-2,3-dione is a synthetic organic compound belonging to the indoline-2,3-dione family Indoline-2,3-dione derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Mécanisme D'action
Target of Action
Similar compounds have been screened for antiproliferative/cytotoxic activity against human cancer cell lines , suggesting potential targets within these cells.
Mode of Action
It’s known that similar compounds exhibit antiproliferative and cytotoxic activities
Biochemical Pathways
Given its antiproliferative and cytotoxic activities , it can be inferred that this compound likely affects pathways related to cell proliferation and survival.
Result of Action
Similar compounds have been found to exhibit antiproliferative and cytotoxic effects against human cancer cell lines , suggesting that this compound may have similar effects.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-(2-(o-tolyloxy)ethyl)indoline-2,3-dione typically involves the following steps:
Alkylation: The o-tolyloxyethyl group can be introduced through an alkylation reaction using o-tolyloxyethyl bromide and a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-1-(2-(o-tolyloxy)ethyl)indoline-2,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinone derivatives.
Reduction: Reduction reactions using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can convert the indoline-2,3-dione core to indoline derivatives.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous or acidic medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.
Substitution: Amines, thiols, or alkoxides in polar solvents like DMF or DMSO.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Indoline derivatives.
Substitution: Various substituted indoline-2,3-dione derivatives.
Applications De Recherche Scientifique
5-Bromo-1-(2-(o-tolyloxy)ethyl)indoline-2,3-dione has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block for the synthesis of potential therapeutic agents targeting various diseases such as cancer, inflammation, and microbial infections.
Biological Studies: It serves as a probe molecule for studying biological pathways and mechanisms, particularly those involving indoline-2,3-dione derivatives.
Chemical Biology: The compound is employed in chemical biology research to investigate protein-ligand interactions and enzyme inhibition.
Material Science: It is used in the development of novel materials with specific electronic and optical properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromo-1-(2-(p-tolyloxy)ethyl)indoline-2,3-dione: Similar structure but with a para-tolyloxyethyl group instead of an ortho-tolyloxyethyl group.
5-Methyl-1-(2-(o-tolyloxy)ethyl)indoline-2,3-dione: Similar structure but with a methyl group instead of a bromine atom at the 5-position.
5-Chloro-1-(2-(o-tolyloxy)ethyl)indoline-2,3-dione: Similar structure but with a chlorine atom instead of a bromine atom at the 5-position.
Uniqueness
5-Bromo-1-(2-(o-tolyloxy)ethyl)indoline-2,3-dione is unique due to the presence of the bromine atom at the 5-position, which can significantly influence its reactivity and biological activity
Propriétés
IUPAC Name |
5-bromo-1-[2-(2-methylphenoxy)ethyl]indole-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrNO3/c1-11-4-2-3-5-15(11)22-9-8-19-14-7-6-12(18)10-13(14)16(20)17(19)21/h2-7,10H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YODMHVIKQDHXRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCCN2C3=C(C=C(C=C3)Br)C(=O)C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

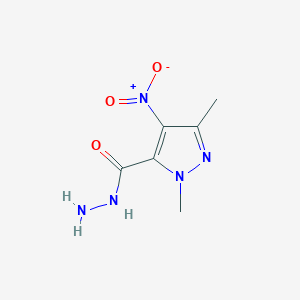
![TERT-BUTYL({3-[2-(4-ETHYLPHENOXY)ETHOXY]-2-HYDROXYPROPYL})AMINE HYDROCHLORIDE](/img/structure/B2855907.png)
![2,6-dimethoxy-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2855909.png)
![5-{[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]methyl}-N-(4-ethylphenyl)-1,3,4-thiadiazole-2-carboxamide](/img/structure/B2855910.png)
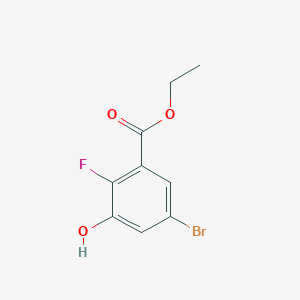

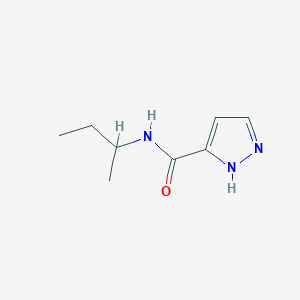
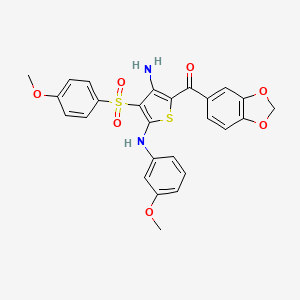
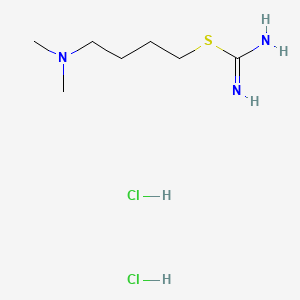
![2,3-dimethoxy-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2855917.png)
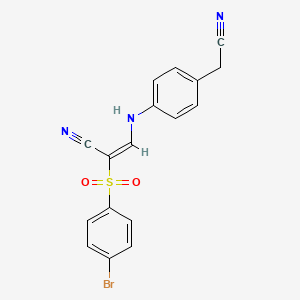
![2-[(2-ethylquinazolin-4-yl)oxy]-N-(2-methylphenyl)acetamide](/img/structure/B2855922.png)
![1-[2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-4-(4-methylphenyl)piperazine](/img/structure/B2855923.png)
